Methyl N-(4-hydroxyphenyl)-N-phenylglycinate
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Overview
Description
Methyl N-(4-hydroxyphenyl)-N-phenylglycinate is an organic compound that belongs to the class of glycinates. It is characterized by the presence of a methyl ester group, a phenyl group, and a hydroxyphenyl group attached to a glycine backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate typically involves the reaction of glycine derivatives with phenolic compounds. One common method includes the esterification of glycine with methanol in the presence of an acid catalyst, followed by the reaction with 4-hydroxyphenyl and phenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(4-hydroxyphenyl)-N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Methyl N-(4-hydroxyphenyl)-N-phenylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it acts as a nitrification inhibitor by interfering with the activity of ammonia-oxidizing bacteria and archaea. This inhibition is mediated through the modulation of auxin signaling pathways, leading to changes in root architecture and nitrogen uptake .
Comparison with Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Another nitrification inhibitor with similar biological activity.
3,4-Dimethylpyrazole phosphate (DMPP): A synthetic nitrification inhibitor with different molecular targets.
Uniqueness: Methyl N-(4-hydroxyphenyl)-N-phenylglycinate is unique due to its dual functionality as both a nitrification inhibitor and a modulator of root system architecture. This dual role makes it particularly valuable in agricultural applications, where it can enhance plant growth while reducing nitrogen loss .
Properties
Molecular Formula |
C15H15NO3 |
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Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-(N-(4-hydroxyphenyl)anilino)acetate |
InChI |
InChI=1S/C15H15NO3/c1-19-15(18)11-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3 |
InChI Key |
ZXMMSYULNVZCLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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